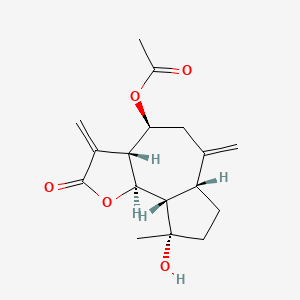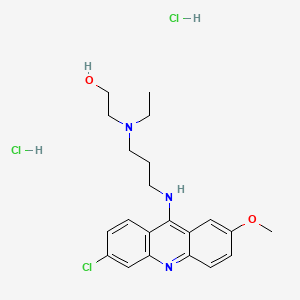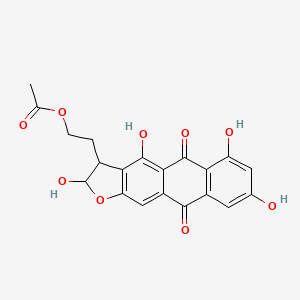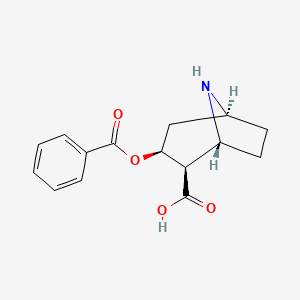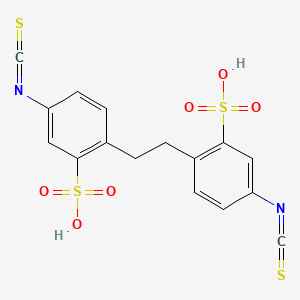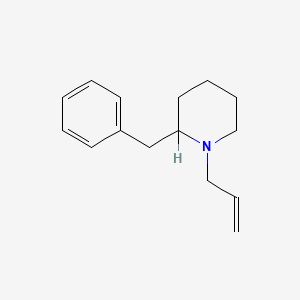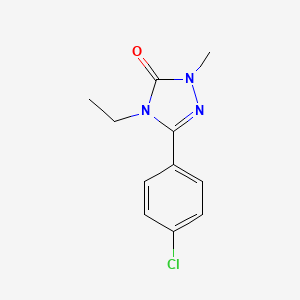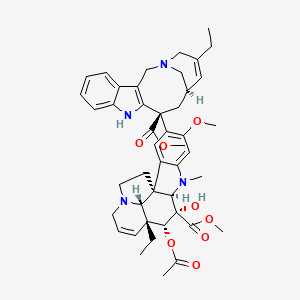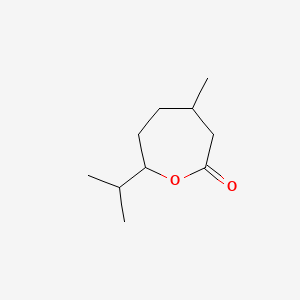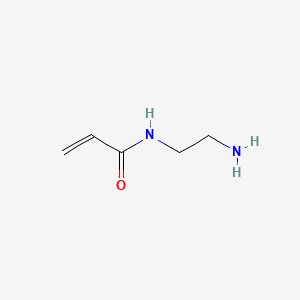
N-(2-Aminoethyl)acrylamide
概要
説明
N-(2-Aminoethyl)acrylamide: is an organic compound with the molecular formula C5H10N2O. It is a derivative of acrylamide, where the amide group is substituted with an aminoethyl group.
準備方法
Synthetic Routes and Reaction Conditions: N-(2-Aminoethyl)acrylamide can be synthesized through the reaction of acryloyl chloride with ethylenediamine. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing and reaction control ensures consistent product quality. The final product is often obtained in high purity through distillation or advanced purification techniques .
化学反応の分析
Types of Reactions: N-(2-Aminoethyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the acrylamide moiety can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: N-substituted acrylamides.
科学的研究の応用
Chemistry: N-(2-Aminoethyl)acrylamide is used as a monomer in the synthesis of polymers. These polymers can be tailored for specific applications by modifying the functional groups on the aminoethyl moiety .
Biology: In biological research, this compound is used to create hydrogels and other polymeric materials that can mimic biological tissues. These materials are used in cell culture, drug delivery, and tissue engineering .
Medicine: The compound is explored for its potential in creating biocompatible materials for medical implants and devices. Its ability to form hydrogels makes it suitable for wound dressings and controlled drug release systems .
Industry: this compound is used in the production of water-soluble polymers that find applications in wastewater treatment, paper manufacturing, and as thickeners in various formulations .
作用機序
The mechanism of action of N-(2-Aminoethyl)acrylamide in its applications is primarily based on its ability to form polymers and hydrogels. The aminoethyl group provides sites for further chemical modifications, allowing the creation of tailored materials with specific properties. In biological systems, these materials can interact with cells and tissues, providing structural support or delivering therapeutic agents .
類似化合物との比較
N-(2-Hydroxyethyl)acrylamide: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.
N-(3-Aminopropyl)methacrylamide: Contains a propyl chain instead of an ethyl chain.
N-(2-Aminoethyl)methacrylamide: Similar structure but with a methacrylamide moiety.
Uniqueness: N-(2-Aminoethyl)acrylamide is unique due to its balance of reactivity and stability. The aminoethyl group provides a versatile site for chemical modifications, making it suitable for a wide range of applications in polymer chemistry and biomedical research .
特性
IUPAC Name |
N-(2-aminoethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-2-5(8)7-4-3-6/h2H,1,3-4,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJGFDIZSMWOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-28-0 | |
| Record name | 2-Propenamide, N-(2-aminoethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40178631 | |
| Record name | N-(2-Aminoethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23918-29-8 | |
| Record name | N-(2-Aminoethyl)acrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023918298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Aminoethyl)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of N-(2-Aminoethyl)acrylamide in materials science?
A1: this compound (AEA) is a versatile monomer often used in materials science due to its reactive amine and acrylamide groups. For instance, AEA can be polymerized to form poly(this compound) (PAEA), a hydrophilic polymer used in various applications. One notable example is its use in synthesizing composite hydrogels with chitosan. These hydrogels exhibit a pH-sensitive swelling behavior, making them promising materials for controlled drug delivery systems. [, ] Additionally, AEA is utilized in fabricating photocatalytic materials. When combined with Nickel Oxide (NiO), AEA forms a composite that demonstrates enhanced photoluminescence and visible-light activity compared to pure NiO. This composite exhibits excellent potential for desulfurization of diesel fuel, contributing to cleaner fuel technologies. []
Q2: How does this compound contribute to the synthesis of nanomaterials?
A2: this compound plays a crucial role in synthesizing nanomaterials by acting as a stabilizing or capping agent. One example is its use in the synthesis of closed PbS nanowires. In this process, AEA, in conjunction with poly[this compound] and a specific solvent mixture, facilitates the formation of PbS nanowires with controlled morphologies, like ellipses and parallelograms. [] This control over nanowire shape is essential for tailoring their properties and potential applications in various fields.
Q3: Can you explain the role of this compound in constructing nanosized clusters with unique properties?
A3: this compound is instrumental in constructing nanosized clusters with intriguing properties, such as thermo-responsive photoluminescence. In a study, researchers synthesized diblock copolymers of poly(N-(2-aminoethyl) acrylamide-b-N-isopropylacrylamide) (PNAEAM-b-PNIPAM) to create CdTe nanocrystal clusters (CNCs). [] The PNAEAM block, containing AEA, served as an anchor, capturing CdTe nanocrystals through its side chains. This assembly, coupled with the thermo-sensitive PNIPAM block, led to the formation of CNCs that exhibited reversible on/off photoluminescence switching in response to temperature changes. This ability to manipulate the optical properties of CNCs through temperature variations holds promising applications in various fields, including sensing and imaging.
Q4: How does this compound contribute to enhancing enzyme performance?
A4: this compound can be used to modify enzymes, leading to improved characteristics like activity and thermal stability. A study demonstrated this using D-aminoacylase, an enzyme crucial for producing chiral amino acids. [] By employing a grafting-from strategy with photo-induced electron transfer reversible addition-fragmentation chain transfer (PET-RAFT) polymerization, researchers conjugated AEA to D-aminoacylase. This modification with AEA, especially when combined with a hydrophobic monomer, led to enhanced enzyme activity and thermal stability. This approach holds significant promise for improving the efficiency of industrial biocatalysts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1196229.png)
